
Ertugliflozin
概要
説明
Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine. This helps in lowering blood glucose levels in patients with type 2 diabetes .
作用機序
Target of Action
Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal convoluted tubules in the kidneys and is responsible for the reabsorption of about 90% of glucose from renal tubules .
Mode of Action
This compound works by blocking the reabsorption of glucose from the glomerulus in the kidneys . By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to the excretion of glucose in the urine . This results in a reduction of blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels . This can help improve glycemic control in patients with type 2 diabetes mellitus .
Result of Action
The primary molecular effect of this compound is the inhibition of SGLT2 , leading to increased urinary glucose excretion . At the cellular level, this results in a decrease in the reabsorption of glucose in the kidneys . Clinically, this compound has been shown to effectively reduce glycated hemoglobin levels and provide extra clinical benefits including body weight and fasting plasma glucose .
Action Environment
Environmental factors such as diet and the presence of other medications can influence the action of this compound. For instance, the administration of this compound with food resulted in no meaningful effect on this compound area under the plasma concentration–time curve (AUC), but decreased peak concentrations (Cmax) by 29% .
生化学分析
Biochemical Properties
Ertugliflozin interacts with the SGLT2 protein, which is a key player in glucose reabsorption in the kidneys . By inhibiting SGLT2, this compound reduces reabsorption of filtered glucose from the tubular lumen and lowers the renal threshold for glucose . The main enzyme responsible for the major glucuronidation pathway of this compound is the uridine 5’-diphospho-glucuronosyltransferase (UGT) isozyme UGT1A9 (81%), with a lesser contribution from UGT2B4/2B7 (19%), leading to two pharmacologically inactive glucuronide metabolites .
Cellular Effects
This compound has a significant impact on cellular processes, particularly in cells of the renal proximal tubules where SGLT2 proteins are predominantly located . By inhibiting SGLT2, this compound affects cellular glucose uptake, leading to increased urinary glucose excretion and reduced plasma glucose levels . This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that are heavily dependent on glucose for energy .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to SGLT2 proteins in the renal proximal tubules . This binding inhibits the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and decreased blood glucose levels . This mechanism does not involve direct enzyme inhibition or activation, but rather the blocking of a transporter protein .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a rapid onset of action, with peak plasma concentrations occurring at 1 hour (fasted) and 2 hours (fed) post-dose . The terminal phase half-life ranged from 11 to 18 hours and steady-state concentrations were achieved by 6 days after initiating once-daily dosing . Over time, this compound maintains its efficacy in reducing blood glucose levels, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has shown anti-inflammatory effects . The effects of this compound can vary with different dosages, and high doses may lead to adverse effects
Metabolic Pathways
This compound is metabolized mainly by glucuronidation to form two pharmacologically inactive glucuronides . This process is mediated by UGT1A9 and UGT2B7 . About 12% of the drug undergoes CYP-mediated oxidative metabolism . Several metabolites have been found in plasma, feces, and urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with SGLT2 proteins . The inhibition of SGLT2 proteins affects the distribution of glucose within cells, particularly in the renal proximal tubules .
Subcellular Localization
This compound primarily localizes to the renal proximal tubules where SGLT2 proteins are predominantly located . The subcellular localization of this compound is largely determined by the distribution of SGLT2 proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of a chlorophenyl derivative with an ethoxybenzyl compound in the presence of a base. This is followed by a series of reactions including hydroxylation and cyclization to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: Ertugliflozin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the phenyl rings of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacokinetic properties .
科学的研究の応用
Glycemic Control in Type 2 Diabetes
Ertugliflozin is primarily utilized for improving glycemic control in adults with T2DM. Clinical trials have demonstrated its efficacy in reducing HbA1c levels, fasting plasma glucose (FPG), and body weight.
- Efficacy Data : In a meta-analysis involving nine randomized trials with over 5,600 participants, this compound significantly reduced HbA1c by an average of 0.452% compared to placebo. It also lowered FPG by 0.870 mmol/L and body weight by approximately 1.774 kg .
- Long-Term Studies : The VERTIS trials assessed the long-term efficacy of this compound. For instance, the VERTIS-MET trial showed that patients receiving this compound experienced sustained reductions in HbA1c and body weight over 104 weeks .
Cardiovascular Benefits
This compound has been associated with cardiovascular protection, particularly in patients with established cardiovascular disease (CVD).
- Clinical Evidence : The VERTIS-CV trial indicated that this compound reduced the risk of hospitalization for heart failure among patients with T2DM and atherosclerotic CVD . This finding highlights its potential role in managing not only diabetes but also cardiovascular health.
Renal Protection
This compound exhibits renoprotective properties, making it beneficial for patients with diabetic nephropathy.
- Renal Outcomes : A study by Cherney et al. showed that this compound significantly reduced albuminuria and improved renal composite outcomes, including declines in estimated glomerular filtration rate (eGFR) and the need for renal replacement therapy .
- Mechanism of Action : The drug promotes glucosuria, which leads to osmotic diuresis and reduces intraglomerular pressure, thereby protecting renal function over time .
Weight Management
Weight loss is a notable benefit of this compound treatment, which can be particularly advantageous for overweight or obese patients with T2DM.
- Weight Loss Data : Clinical studies consistently report weight reductions ranging from 1 to 3 kg over several months of treatment . This effect is attributed to caloric loss through increased glucose excretion.
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been noted.
- Common Adverse Events : Increased incidence of genital mycotic infections has been reported, particularly among female patients . However, the overall safety profile remains favorable compared to other antidiabetic agents.
Table 1: Summary of Key Clinical Trials Involving this compound
Trial Name | Population | Duration | Primary Outcome | Results Summary |
---|---|---|---|---|
VERTIS-MET | T2DM on metformin | 26 weeks | Change in HbA1c | HbA1c reduction of -0.9% vs placebo |
VERTIS-CV | T2DM with established CVD | Variable | Hospitalization for heart failure | Reduced risk compared to placebo |
Long-term Study | T2DM patients | 104 weeks | HbA1c and weight change | Sustained reductions in HbA1c and weight |
類似化合物との比較
- Canagliflozin
- Dapagliflozin
- Empagliflozin
Ertugliflozin stands out due to its high efficacy and safety, making it a valuable option for the treatment of type 2 diabetes mellitus.
生物活性
Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). It functions by promoting urinary glucose excretion, thereby lowering blood glucose levels. This article delves into the biological activity of this compound, including its pharmacokinetics, efficacy, safety, and effects on renal function and cardiovascular outcomes.
Pharmacokinetics and Metabolism
This compound has a bioavailability of approximately 100% when administered orally. It reaches peak plasma concentration within two hours after fasting, with a half-life of about 16.6 hours, making it suitable for once-daily dosing . The metabolism of this compound primarily occurs through uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT 1A9 and UGT 2B7, leading to the formation of inactive glucuronides .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~100% |
Peak Concentration Time | ~2 hours |
Half-life | 16.6 hours |
Metabolism | UGT-mediated O-glucuronidation |
Efficacy in Glycemic Control
This compound has shown significant efficacy in controlling blood glucose levels in patients with T2DM. Clinical trials indicate that it effectively reduces HbA1c levels compared to placebo and other antidiabetic agents. For instance, in a meta-analysis involving 5,638 patients across nine randomized trials, this compound demonstrated a notable reduction in HbA1c levels compared to placebo (WMD -0.641%, 95% CI -0.984 to -0.298) and active comparators (WMD -0.215%, 95% CI -0.629 to -0.199) .
Glycemic Control Outcomes
Study Type | HbA1c Reduction (WMD) | 95% Confidence Interval |
---|---|---|
This compound vs. Placebo | -0.641% | -0.984 to -0.298 |
This compound vs. Active Agents | -0.215% | -0.629 to -0.199 |
Renal Effects
This compound's impact on renal function has been extensively studied, particularly regarding its effects on estimated glomerular filtration rate (eGFR) and albuminuria. In the VERTIS program, this compound was associated with an initial reduction in eGFR at six weeks; however, eGFR values returned to baseline levels over time and were higher than those observed in non-ertugliflozin treatment groups at week 104 . Additionally, patients with baseline albuminuria showed significant reductions in urine albumin-to-creatinine ratio (UACR), indicating beneficial effects on renal health.
Renal Function Outcomes
Treatment Group | Change in eGFR at Week 6 | Change in eGFR at Week 104 | Change in UACR (%) |
---|---|---|---|
This compound 5 mg | -2.3 ml/min/1.73 m² | -0.2 ml/min/1.73 m² | -29.5% |
This compound 15 mg | -2.7 ml/min/1.73 m² | +0.1 ml/min/1.73 m² | -37.6% |
Non-Ertugliflozin Group | -0.7 ml/min/1.73 m² | -2.0 ml/min/1.73 m² | N/A |
Cardiovascular Outcomes
The cardiovascular safety profile of this compound has also been a focal point of research, particularly its effects on heart failure hospitalization rates among patients with T2DM and established cardiovascular disease (CVD). The VERTIS-CV trial demonstrated that this compound significantly reduced the number of hospitalizations for heart failure compared to placebo . This suggests that this compound may offer cardiovascular benefits beyond glycemic control.
Case Studies and Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound across diverse populations:
- VERTIS SU : Compared this compound with glimepiride over 104 weeks, highlighting its efficacy in glycemic control and renal outcomes.
- VERTIS MET : Assessed this compound against placebo over a shorter duration, focusing on its impact on glycemic indices and renal function.
特性
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIACXAZCBVDEE-CUUWFGFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153120 | |
Record name | PF-04971729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
Record name | Ertugliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
As part of a normal process, the glucose from the blood is filtered for excretion and reabsorbed in the glomerulus so less than one percent of this glucose is excreted in the urine. The reabsorption is mediated by the sodium-dependent glucose cotransporter (SGLT), mainly the type 2 which is responsible for 90% of the reabsorbed glucose. Ertugliflozin is a small inhibitor of the SGLT2 and its activity increases glucose excretion, reducing hyperglycemia without the requirement of excessive insulin secretion. | |
Record name | Ertugliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1210344-57-2, 1431329-06-4, 1210344-83-4 | |
Record name | Ertugliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ertugliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ertugliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04971729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ertugliflozin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ertugliflozin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ertugliflozin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。